
2,4-dimethyl-N-(1-phenylethyl)benzamide
Overview
Description
2,4-dimethyl-N-(1-phenylethyl)benzamide, also known as DPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, materials science, and nanotechnology. DPBA is a white crystalline solid that belongs to the class of amides and is commonly used as a building block in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(1-phenylethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 2,4-dimethyl-N-(1-phenylethyl)benzamide has been shown to inhibit the activity of the proteasome, a cellular complex that is involved in the degradation of proteins. Additionally, 2,4-dimethyl-N-(1-phenylethyl)benzamide has been shown to inhibit the activity of various kinases, including the Akt and ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2,4-dimethyl-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Apoptosis is a process of programmed cell death that is important for the maintenance of tissue homeostasis, and 2,4-dimethyl-N-(1-phenylethyl)benzamide has been shown to induce apoptosis in various cancer cell lines. Additionally, 2,4-dimethyl-N-(1-phenylethyl)benzamide has been shown to arrest the cell cycle at the G1 phase, which is important for the regulation of cell growth and proliferation. Finally, 2,4-dimethyl-N-(1-phenylethyl)benzamide has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is important for the growth and metastasis of tumors.
Advantages and Limitations for Lab Experiments
2,4-dimethyl-N-(1-phenylethyl)benzamide has several advantages and limitations for lab experiments. One of the major advantages is its high potency and selectivity against cancer cells, making it a potential candidate for the development of new anticancer drugs. Additionally, 2,4-dimethyl-N-(1-phenylethyl)benzamide has low toxicity and is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, 2,4-dimethyl-N-(1-phenylethyl)benzamide has some limitations, including its poor solubility in water, which can make it difficult to use in certain experiments, and its potential for off-target effects, which can limit its specificity.
Future Directions
There are several future directions for the research on 2,4-dimethyl-N-(1-phenylethyl)benzamide. One potential direction is the development of new derivatives of 2,4-dimethyl-N-(1-phenylethyl)benzamide that have improved solubility and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-dimethyl-N-(1-phenylethyl)benzamide and its potential applications in various areas of scientific research, including materials science and nanotechnology. Finally, more studies are needed to evaluate the safety and efficacy of 2,4-dimethyl-N-(1-phenylethyl)benzamide in preclinical and clinical trials, which will be important for its potential use as a therapeutic agent in the treatment of cancer and other diseases.
Scientific Research Applications
2,4-dimethyl-N-(1-phenylethyl)benzamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is medicinal chemistry, where 2,4-dimethyl-N-(1-phenylethyl)benzamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 2,4-dimethyl-N-(1-phenylethyl)benzamide has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
2,4-dimethyl-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-9-10-16(13(2)11-12)17(19)18-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMNZWXSKPBDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



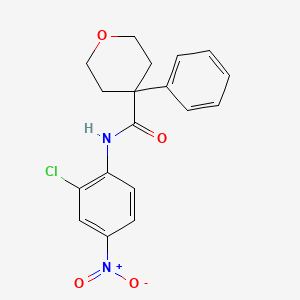
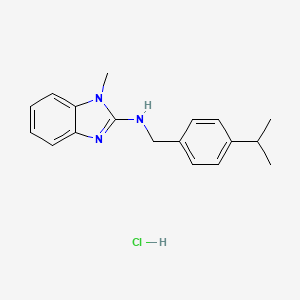
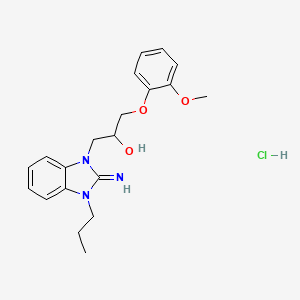
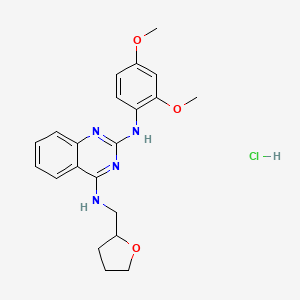
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4105613.png)
![ethyl 4-[3-(3,5-dimethylbenzyl)-4-methyl-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4105621.png)
![N-dibenzo[b,d]furan-3-yl-2,6-dimethoxybenzamide](/img/structure/B4105626.png)
![2-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4105633.png)
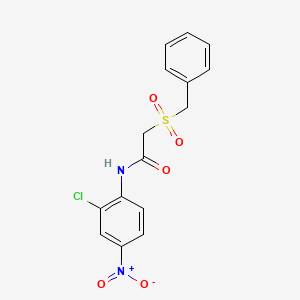
![2-methyl-N-[5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4105646.png)
![3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4105650.png)
![ethyl 4-(3-allyl-4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-1-imidazolidinyl)benzoate](/img/structure/B4105651.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B4105676.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4105678.png)